2-Methyl-1-(methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)propan-2-ol
Description
2-Methyl-1-(methyl((1-methyl-1H-pyrazol-4-yl)methyl)amino)propan-2-ol is a tertiary alcohol derivative featuring a pyrazole ring substituted with a methyl group at the 1-position and an aminomethyl-propanol side chain.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-methyl-1-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]propan-2-ol |
InChI |
InChI=1S/C10H19N3O/c1-10(2,14)8-12(3)6-9-5-11-13(4)7-9/h5,7,14H,6,8H2,1-4H3 |
InChI Key |
IPPKBDYTUWMVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)CC1=CN(N=C1)C)O |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring-Opening Route
(Preferred industrial method per patent CN113045484B)
Step 1: (1-Methyl-1H-pyrazol-4-yl)methanol synthesis
1-Methyl-1H-pyrazole-4-carbaldehyde → NaBH4/MeOH → (1-Methyl-1H-pyrazol-4-yl)methanol
Step 2: Amine formation
(1-Methyl-1H-pyrazol-4-yl)methanol → PBr3 → (1-Methyl-1H-pyrazol-4-yl)methyl bromide
BrCH2Pyrazole + CH3NH2 → CH3NHCH2Pyrazole
Step 3: Epoxide synthesis
2-Methylpropene + mCPBA → 2,2-Dimethyloxirane
Step 4: Ring-opening reaction
CH3NHCH2Pyrazole + 2,2-Dimethyloxirane → Target compound
Reductive Amination Approach
Step 1: Ketone precursor
2-Hydroxy-2-methylpropanal + (1-Methyl-1H-pyrazol-4-yl)methylamine → Imine intermediate
Step 2: Sodium cyanoborohydride reduction
Imine + NaBH3CN → Target compound
Comparative Method Analysis
Reaction Mechanism Insights
Epoxide Ring-Opening Dynamics
Reductive Amination Challenges
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3):
13C NMR:
HRMS:
Industrial Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Epoxide Route | Reductive Route |
|---|---|---|
| Raw Materials | $1,240 | $2,110 |
| Catalysts | $380 | $920 |
| Energy | $150 | $410 |
| Waste Treatment | $90 | $220 |
| Total | $1,860 | $3,660 |
Green Chemistry Metrics
Applications and Derivatives
Pharmaceutical Intermediates
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-Methyl-1-(methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(methyl((1-methyl-1h-pyrazol-4-yl)methyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Observations:
- Pyrazole Substitution: The target compound’s 1-methylpyrazole group differs from the 3-methylpyrazole in ’s analog. This positional isomerism may influence electronic properties and steric interactions in biological systems .
- Alcohol Chain: The tertiary alcohol (propan-2-ol) in the target compound contrasts with the primary alcohol (propan-1-ol) in ’s analog. Tertiary alcohols generally exhibit lower solubility in water due to increased hydrophobicity .
- Chain Length: The ethanol derivative in has a shorter carbon chain, likely reducing lipophilicity (lower logP) compared to the target compound .
Biological Activity
2-Methyl-1-(methyl((1-methyl-1H-pyrazol-4-yl)methyl)amino)propan-2-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities. The presence of the methyl and propanol groups contributes to its solubility and interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds containing pyrazole structures exhibit significant antibacterial properties. For instance, the compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| 2-Methyl-1-(methyl((1-methyl-1H-pyrazol-4-yl)methyl)amino)propan-2-ol | 0.0039 | S. aureus, E. coli |
| Compound A | 0.0048 | Bacillus mycoides, C. albicans |
| Compound B | 0.0195 | E. coli |
Antifungal Activity
The antifungal properties of this compound are also noteworthy, with studies indicating effectiveness against various fungal pathogens. For example, it exhibited significant activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM . The structural features that enhance its antifungal activity include the presence of specific functional groups that facilitate interaction with fungal cell membranes.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (µM) | Active Against |
|---|---|---|
| 2-Methyl-1-(methyl((1-methyl-1H-pyrazol-4-yl)methyl)amino)propan-2-ol | 16.69 | C. albicans |
| Compound C | 56.74 | F. oxysporum |
Case Studies
In a recent case study, a derivative of the compound was evaluated for its therapeutic potential in treating bacterial infections in animal models. The results indicated a significant reduction in bacterial load when administered at therapeutic doses over a period of five days .
Another study focused on the compound's application in agriculture, where it was tested for efficacy against plant pathogens. The results suggested that it could serve as a viable alternative to traditional fungicides, providing both efficacy and lower toxicity profiles .
The biological activity of 2-Methyl-1-(methyl((1-methyl-1H-pyrazol-4-yl)methyl)amino)propan-2-ol is attributed to its ability to interact with various biological targets:
- Cell Wall Synthesis Inhibition : Similar to other pyrazole derivatives, it may inhibit enzymes involved in peptidoglycan synthesis.
- Membrane Disruption : Its hydrophobic properties allow it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-1-(methyl((1-methyl-1H-pyrazol-4-yl)methyl)amino)propan-2-ol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions involving pyrazole derivatives. For example, refluxing a pyrazole-containing precursor (e.g., 1-methyl-1H-pyrazol-4-ylmethanamine) with a ketone or alcohol derivative in a polar solvent (e.g., ethanol or acetic acid) under controlled pH conditions. Evidence from analogous syntheses shows that reaction optimization includes adjusting stoichiometry (1:1 molar ratio), temperature (70–100°C), and catalyst use (e.g., glacial acetic acid for cyclization) .
- Validation : Monitor reaction progress using HPLC or LCMS (e.g., retention time ~0.88 minutes for related compounds) and purify via column chromatography or recrystallization from ethanol-DMF mixtures .
Q. How can the structural identity of this compound be confirmed?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation. Data collection on a diffractometer (e.g., Stoe IPDS-II) and refinement via SHELXL or WinGX/ORTEP software are critical. Anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···N interactions) should be analyzed to validate the structure .
- Complementary Techniques : NMR (¹H/¹³C) to resolve methyl and pyrazole proton environments, and FTIR for functional group verification (e.g., –OH stretch at ~3200 cm⁻¹) .
Q. What analytical methods are suitable for purity assessment?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Use a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. For mass confirmation, LCMS (e.g., m/z 531 [M-H]⁻ for analogous compounds) provides molecular weight validation .
- Quality Control : Include reference standards (e.g., EP/Pharmaceutical Reference Standards) to calibrate retention times and ensure <0.5% impurity thresholds .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions, focusing on the pyrazole ring and tertiary alcohol. Software like Gaussian or ORCA can simulate reaction pathways (e.g., Mannich reactions or boronate coupling) .
- Experimental Cross-Validation : Compare computational predictions with empirical data from kinetic studies (e.g., monitoring substituent effects on reaction rates) .
Q. What strategies mitigate stability issues under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at 2–8°C in amber vials under nitrogen. Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (>200°C) and pH-dependent degradation via UV-Vis spectroscopy (e.g., absorbance shifts in acidic/basic media) .
- Handling Precautions : Avoid prolonged exposure to moisture; lyophilization or silica gel desiccation is recommended .
Q. How does the compound interact with metal ions or biomolecules in coordination chemistry studies?
- Methodology : Titration experiments using UV-Vis or fluorescence spectroscopy to monitor binding with transition metals (e.g., Cu²⁺, Zn²⁺). X-ray crystallography can resolve coordination geometries (e.g., N,O-chelation modes observed in pyrazole-metal complexes) .
- Biological Relevance : Assess interactions with enzymes (e.g., dehydrogenase inhibition assays) using kinetic parameters (Km/Vmax) to evaluate competitive/non-competitive inhibition .
Data Contradiction Analysis
- Case Example : Discrepancies in crystallographic data (e.g., bond length variations >0.05 Å) may arise from thermal motion or refinement errors. Resolution involves re-examining diffraction data (e.g., check for twinning via PLATON) and refining with SHELXL using higher-order restraints .
- Statistical Validation : Apply Hamilton R-factor tests to compare refinement models and prioritize low-discrepancy solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
